molecular formula C11H8N2S B8505983 1-(1,3-Benzothiazol-6-yl)cyclopropanecarbonitrile

1-(1,3-Benzothiazol-6-yl)cyclopropanecarbonitrile

Cat. No.: B8505983
M. Wt: 200.26 g/mol
InChI Key: CBWHDNPFJSEXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzothiazol-6-yl)cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C11H8N2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

1-(1,3-benzothiazol-6-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H8N2S/c12-6-11(3-4-11)8-1-2-9-10(5-8)14-7-13-9/h1-2,5,7H,3-4H2

InChI Key

CBWHDNPFJSEXAY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC3=C(C=C2)N=CS3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

50% aqueous sodium hydroxide (1.51 mL) was added to a mixture of 1,3-benzothiazol-6-ylacetonitrile (586 mg, 3.36 mmol), 1-bromo-2-chloroethane (335 mg, 4.04 mmol), benzyltriethylammonium chloride (76.6 mg, 3.36 mmol) at 50° C. The reaction mixture was stirred at 50° C. for 3 h. Water was added and the mixture was extracted with ethyl acetate. The combined organic layer was washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was flash chromatographed on a silica gel column with ethyl acetate in hexane from 0-30% to afford the desired product (157 mg, 24%). Analytical LCMS: (M+H)+=201.2.
Quantity
1.51 mL
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reactant
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586 mg
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reactant
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335 mg
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reactant
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76.6 mg
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catalyst
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Yield
24%

Synthesis routes and methods II

Procedure details

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